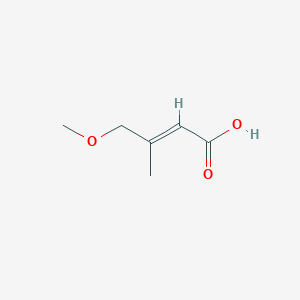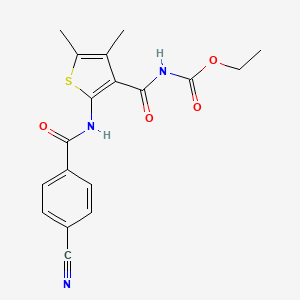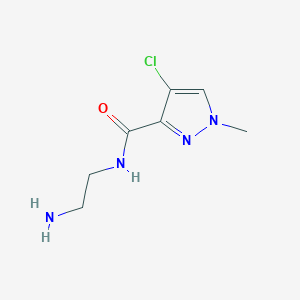
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. PAC-1 is a member of the pyrazole family of compounds, and its chemical structure consists of a pyrazole ring with a carboxamide and an aminoethyl group attached to it.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been identified in research chemicals, indicating its potential use in the study of synthetic cannabinoids and related substances. A specific study identified a related compound in a research chemical that was mislabeled, highlighting the importance of accurate identification in scientific research (McLaughlin et al., 2016).
Chemical Synthesis and Structural Analysis
- Research on similar pyrazole derivatives involves the synthesis and structural elucidation of these compounds, which can be crucial for understanding their chemical properties and potential applications. For instance, studies have synthesized and characterized various pyrazole and pyrazolopyrimidine derivatives, which could provide a basis for understanding the properties of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (Drev et al., 2014); (Hassan et al., 2014).
Potential Biological Applications
- While the specific compound's biological activities are yet to be explored, studies on similar pyrazole derivatives have examined their in vitro cytotoxic activity against cancer cells, suggesting a potential area of research for N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (Hassan et al., 2014).
Chemical Reactions and Derivatives
- Research has been conducted on the synthesis of various pyrazole derivatives and their reactions, which could provide insights into the chemical behavior and potential applications of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide. These studies involve the synthesis of different pyrazole and pyrazolopyrimidine derivatives and their characterization (Martins et al., 2002).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-chloro-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-12-4-5(8)6(11-12)7(13)10-3-2-9/h4H,2-3,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLRLBYCHWOJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

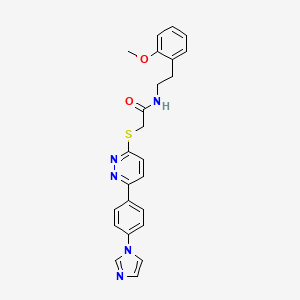
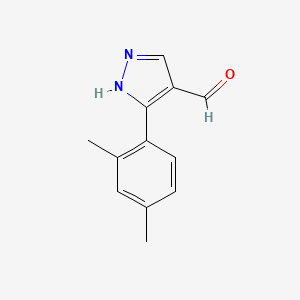


![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)

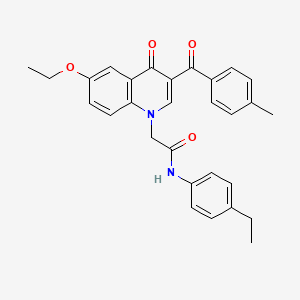
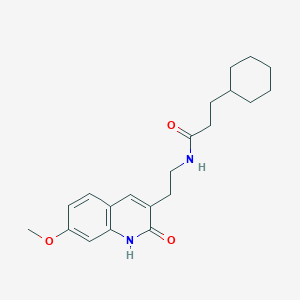
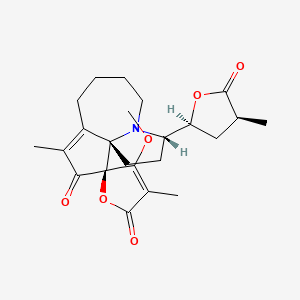
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
